molecular formula C25H14N2 B14210696 2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile CAS No. 823227-49-2

2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile

Cat. No.: B14210696
CAS No.: 823227-49-2
M. Wt: 342.4 g/mol
InChI Key: KKIMOBNBLYQUQJ-UHFFFAOYSA-N
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Description

2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile is a complex organic compound with a unique structure characterized by multiple ethynyl and benzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile typically involves multi-step organic reactions. One common method involves the coupling of cyanomethylphenyl and ethynylphenyl groups through palladium-catalyzed cross-coupling reactions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction temperature is usually maintained between 50-100°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation can enhance efficiency and consistency. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile groups to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, where nucleophiles like hydroxide ions replace the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Hydroxylated derivatives.

Scientific Research Applications

2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s ethynyl groups can facilitate binding to active sites, while the benzonitrile groups may enhance specificity and affinity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]acetonitrile
  • 2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]phenylamine

Uniqueness

Compared to similar compounds, 2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile stands out due to its unique combination of ethynyl and benzonitrile groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

823227-49-2

Molecular Formula

C25H14N2

Molecular Weight

342.4 g/mol

IUPAC Name

2-[2-[2-[2-[2-(cyanomethyl)phenyl]ethynyl]phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C25H14N2/c26-18-17-24-11-4-3-9-22(24)14-13-20-7-1-2-8-21(20)15-16-23-10-5-6-12-25(23)19-27/h1-12H,17H2

InChI Key

KKIMOBNBLYQUQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C#CC2=CC=CC=C2C#CC3=CC=CC=C3C#N

Origin of Product

United States

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